3-Chloro-6H-benzo[c]chromen-6-one
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Overview
Description
3-Chloro-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6H-benzo[c]chromen-6-one typically involves the cyclization of biphenyl-2-carboxylic acid derivatives. One common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an aqueous acetonitrile solution. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted benzo[c]chromen-6-ones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II. By inhibiting this enzyme, the compound can modulate intracellular signaling pathways, leading to various biological effects, including neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromen-6-one: The parent compound without the chloro substitution.
3-Hydroxy-6H-benzo[c]chromen-6-one: A hydroxylated derivative with different biological activities.
7,8,9,10-Tetrahydrobenzo[c]chromen-6-one: A reduced form with distinct chemical properties
Uniqueness
3-Chloro-6H-benzo[c]chromen-6-one is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated analogs. This substitution can enhance its potential as a pharmacological agent and its utility in various chemical applications .
Properties
Molecular Formula |
C13H7ClO2 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-chlorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7ClO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H |
InChI Key |
DGKBLLPJKUNIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)OC2=O |
Origin of Product |
United States |
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